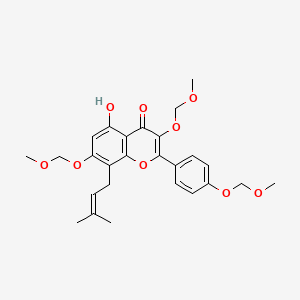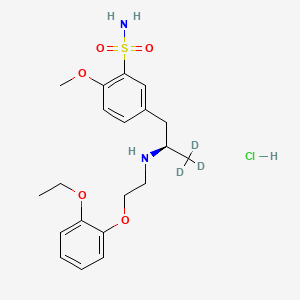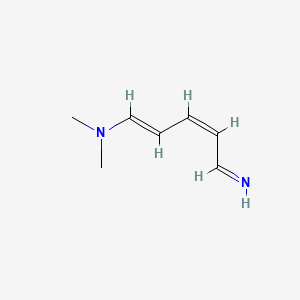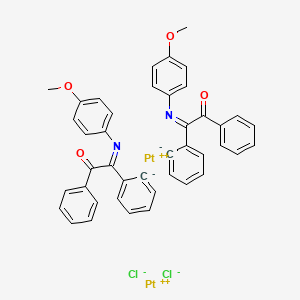
Desmethyl Icaritin Tri-O-methoxymethyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Icaritin Tri-O-methoxymethyl Ether is a protected Icaritin metabolite . It is used in pharmaceutical research and development . The CAS Number for this compound is 143724-76-9 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources. The molecular formula is C26H30O9 and the molecular weight is 486.51 , but other properties such as solubility, melting point, boiling point, and density are not provided.Wissenschaftliche Forschungsanwendungen
Metabolism by Human Intestinal Microflora
Research has shown that icariin, a precursor to desmethylicaritin, undergoes metabolism by human intestinal microflora, leading to the production of several metabolites including desmethylicaritin. This process suggests the importance of microbial transformation in the bioavailability and pharmacokinetics of compounds derived from Epimedii Herba, potentially impacting their therapeutic applications (Wu, Kim, & Han, 2016).
Estrogen-like Activities
Desmethylicaritin, alongside icaritin, has been demonstrated to possess estrogen-like activities. These compounds stimulate the proliferation of MCF-7 breast cancer cells, an action mediated by the estrogen receptor. This finding indicates their potential utility in research related to hormone-responsive cancers and conditions (Wang & Lou, 2004).
Effects on Stem Cell Differentiation
Icariin and its derivatives, including desmethylicaritin, have been shown to induce the directional differentiation of embryonic stem cells into cardiomyocytes in vitro. This suggests a potential application in regenerative medicine, particularly in cardiac repair and therapy (Zhu & Lou, 2005).
Regulation of Lipid Metabolism
The metabolites of icariin, such as desmethylicaritin, have exhibited lipid-lowering effects in vitro and in vivo. This research points towards their potential in developing therapeutic strategies for regulating lipid metabolism, which is crucial for managing cardiovascular diseases (Wang, Gao, Li, & Wu, 2020).
Enhancement of Osteoblastic Activity
Icaritin and its derivatives enhance osteoblastic differentiation and activity while suppressing osteoclastic differentiation and activity in vitro. These findings support the potential use of these compounds in bone health research, especially in the context of osteoporosis (Huang, Yuan, Wang, Zhang, & Wang, 2007).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the absorption and metabolism of icariin and its derivatives, including desmethylicaritin, in humans. Such research is crucial for the development of these compounds as therapeutic agents, ensuring optimal dosing and delivery methods can be established (Teo, Cheong, Cazenave-Gassiot, Ji, Logan, Lee, Li, Seng, Lee, & Yong, 2018).
Eigenschaften
IUPAC Name |
5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-16(2)6-11-19-21(33-14-30-4)12-20(27)22-23(28)26(34-15-31-5)24(35-25(19)22)17-7-9-18(10-8-17)32-13-29-3/h6-10,12,27H,11,13-15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZYJMSUFWJXLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCOC)C3=CC=C(C=C3)OCOC)O)OCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747553 |
Source


|
| Record name | 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143724-76-9 |
Source


|
| Record name | 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)
![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/no-structure.png)



![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)
